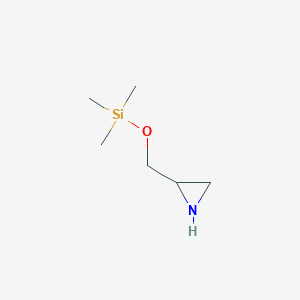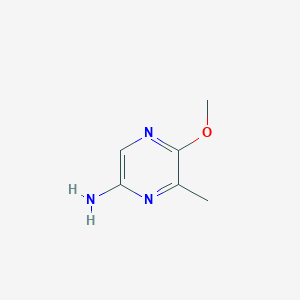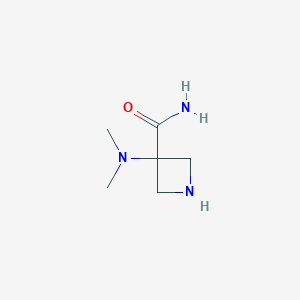
2-(Azetidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring, a four-membered nitrogen-containing ring, imparts strain and reactivity, making this compound a valuable scaffold for drug development and other chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-2-carbaldehyde with azetidine in the presence of a base can yield this compound. Another approach involves the use of azetidine derivatives that undergo nucleophilic substitution reactions with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at both the pyridine and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted pyridine and azetidine compounds .
Aplicaciones Científicas De Investigación
2-(Azetidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-1-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
2-(Piperidin-1-yl)pyridine: Contains a six-membered piperidine ring.
2-(Morpholin-1-yl)pyridine: Features a six-membered morpholine ring with an oxygen atom.
Uniqueness
2-(Azetidin-1-yl)pyridine is unique due to the azetidine ring’s strain and reactivity, which are not present in larger ring systems like pyrrolidine or piperidine. This strain enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-(azetidin-1-yl)pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |
Clave InChI |
BXDFRTXDYDCALN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)



![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)



![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)
![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
